

JNJ-27141491: A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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Executive Summary

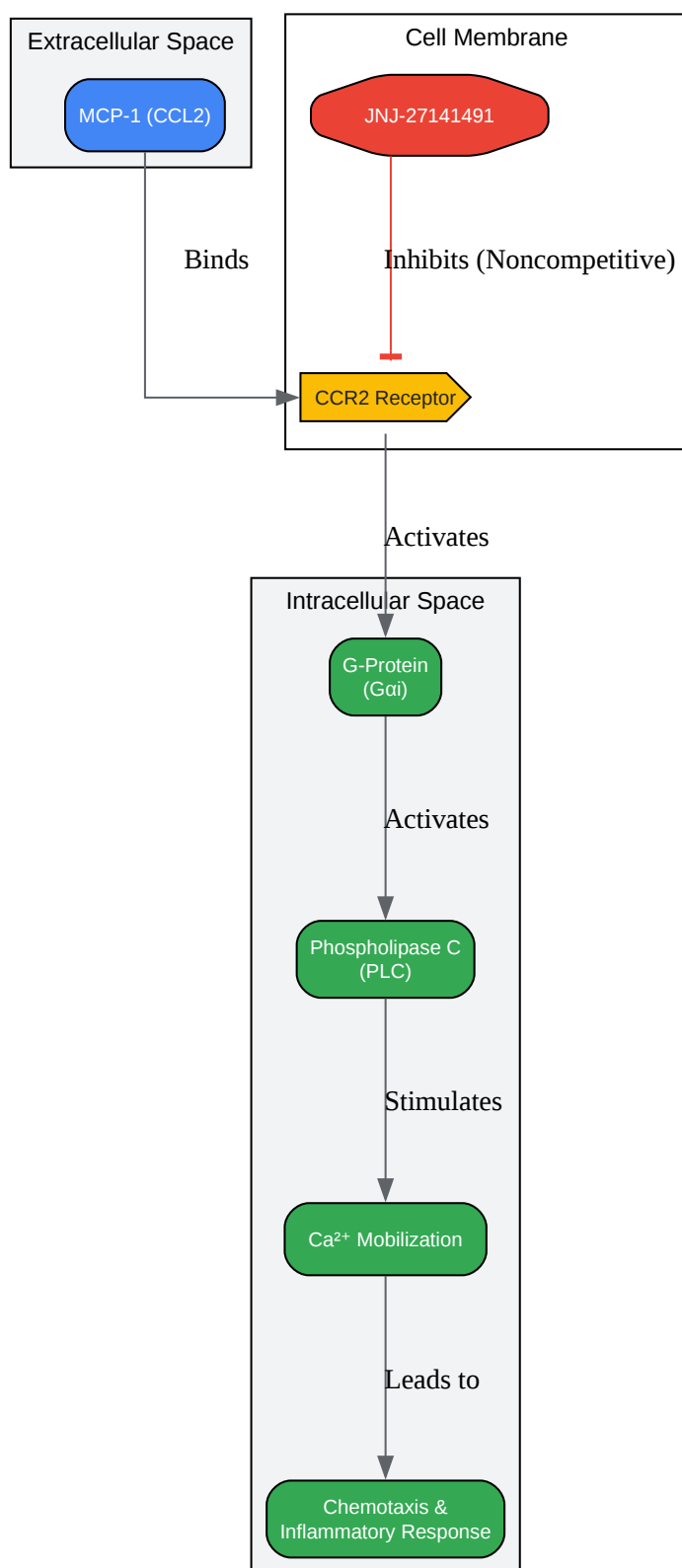
JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation. By blocking the CCR2 signaling pathway, **JNJ-27141491** has demonstrated significant anti-inflammatory activity in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental data related to **JNJ-27141491**, intended to serve as a resource for researchers in the fields of immunology and drug development.

Core Mechanism of Action: Noncompetitive Antagonism of CCR2

JNJ-27141491 functions as a noncompetitive antagonist of human CCR2.^{[1][2][3]} This mode of action means that it inhibits receptor signaling in a manner that is not surmountable by increasing concentrations of the natural ligand, MCP-1.^[1] The inhibition is reversible.^[1] This interaction prevents the downstream signaling cascade that is normally initiated by MCP-1 binding, which includes G-protein coupling, calcium mobilization, and ultimately, chemotaxis of inflammatory cells.^{[1][4]}

Signaling Pathway

The binding of MCP-1 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration and activation. **JNJ-27141491**, by binding to a site on CCR2 distinct from the MCP-1 binding site, prevents this conformational change and subsequent signaling cascade.



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Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of **JNJ-27141491**.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **JNJ-27141491** from preclinical studies.

Table 1: In Vitro Activity of JNJ-27141491

Assay	Cell Type/System	Ligand(s)	IC50 Value	Reference
Functional Assays				
[³⁵ S]GTPγS Binding	hCCR2-CHO cell membranes	MCP-1	38 ± 9 nM	[2]
Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13 ± 1 nM	[2]
THP-1 cells	MCP-1	13 ± 2 nM	[2]	
Human blood monocytes	MCP-1	43 ± 4 nM	[2]	
Chemotaxis	Human PBMC	MCP-1	97 ± 16 nM	[2]
Binding Assay				
¹²⁵ I-MCP-1 Binding	Human monocytes	¹²⁵ I-MCP-1	0.4 μM	[1]
Mouse, rat, and dog cells	¹²⁵ I-MCP-1	> 10 μM	[1]	

Table 2: In Vivo Activity of JNJ-27141491 in Transgenic hCCR2 Knock-in Mice

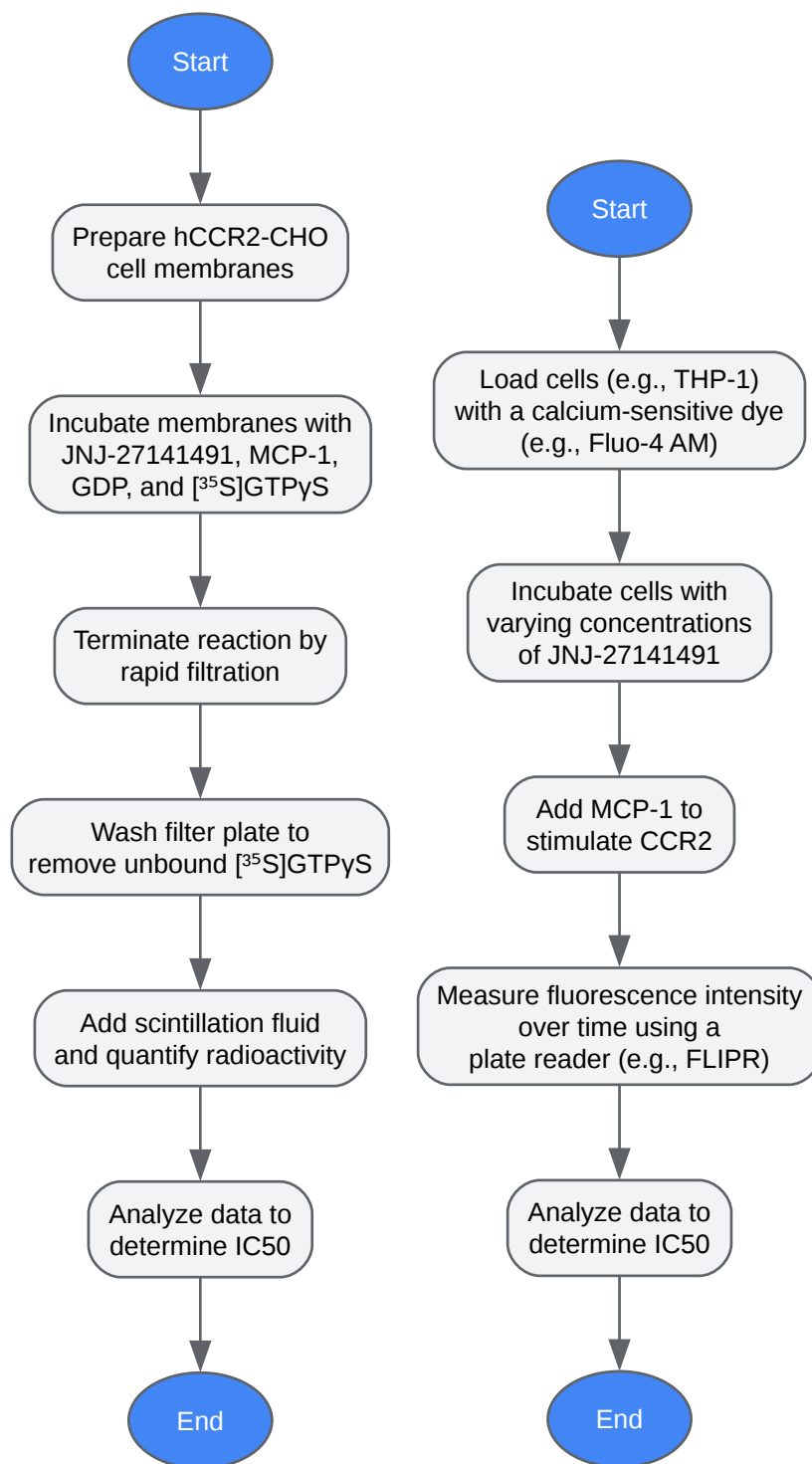
Animal Model	Treatment Regimen	Endpoint	Inhibition/Effect	Reference
Pulmonary Inflammation				
mMCP-1/LPS-induced	5 mg/kg (q.d., oral)	Monocyte Influx	27% inhibition	[2]
10 mg/kg (q.d., oral)	Monocyte Influx	49% inhibition	[2]	
20 mg/kg (q.d., oral)	Monocyte Influx	57% inhibition	[2]	
40 mg/kg (q.d., oral)	Monocyte Influx	77% inhibition	[2]	
5 mg/kg (b.i.d., oral)	Monocyte Influx	22% inhibition	[2]	
20 mg/kg (b.i.d., oral)	Monocyte Influx	74% inhibition	[2]	
Autoimmune Encephalomyelitis (EAE)				
20 mg/kg (q.d., oral) for 16 days	Onset of Neurological Signs	Significantly delayed	[2]	
Severity of Neurological Signs	Temporarily reduced	[2]		

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **JNJ-27141491**. These are based on standard protocols in the field.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CCR2 upon ligand binding.



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- To cite this document: BenchChem. [JNJ-27141491: A Technical Guide to its Role in Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-role-in-inflammation]

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